molecular formula C15H21N3O B3216042 N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine CAS No. 1170440-38-6

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Cat. No.: B3216042
CAS No.: 1170440-38-6
M. Wt: 259.35 g/mol
InChI Key: ZRYCSDROBFFSGH-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolyl-Methoxyphenyl Derivatives in Medicinal Chemistry

Pyrazole-based compounds have been integral to medicinal chemistry since the 19th century, with Ludwig Knorr’s 1883 synthesis of antipyrine marking the first therapeutic application of pyrazolone derivatives. The structural versatility of pyrazole—a five-membered ring with two adjacent nitrogen atoms—allows for substitutions at the 1-, 3-, 4-, and 5-positions, enabling fine-tuning of electronic and steric properties. Methoxyphenyl groups, particularly at the 3-position, gained prominence in the mid-20th century due to their ability to modulate ligand-receptor binding kinetics through hydrophobic interactions and π-stacking.

The fusion of pyrazolyl and methoxyphenyl motifs, as seen in N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, represents an evolutionary step in heterocyclic drug design. Early analogs like 5-amino-3-(4-methoxyphenyl)pyrazole demonstrated the importance of amino and methoxy group positioning for bioactivity. Modern derivatives exploit these features for targeted receptor modulation, with the dimethylpyrazole subunit enhancing metabolic stability compared to earlier mono-substituted variants.

Table 1: Structural Evolution of Pyrazolyl-Methoxyphenyl Compounds

Compound Key Modifications Therapeutic Target
Antipyrine (1883) Pyrazolone core Analgesic/Antipyretic
5-Amino-3-(4-methoxyphenyl)pyrazole 3-Methoxyphenyl, 5-amino substitution Anti-inflammatory lead
EVT-3352412 (Current compound) N-((1,3-Dimethylpyrazol-4-yl)methyl) group Aminergic receptor modulation

Rationale for Targeting Neuropharmacological Pathways

The ethanamine backbone in this compound suggests structural homology with endogenous neurotransmitters like dopamine and serotonin. Molecular modeling predicts that the 3-methoxyphenyl group occupies hydrophobic binding pockets in G protein-coupled receptors (GPCRs), while the pyrazolylmethyl moiety may interact with polar residues in transmembrane domains.

Comparative studies with N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine (EVT-3352360) reveal that dimethyl substitution at the pyrazole’s 1- and 3-positions increases lipophilicity (logP ≈ 2.8 vs. 2.5 for ethyl analog), potentially enhancing blood-brain barrier permeability. The compound’s calculated polar surface area (PSA) of 45 Ų further supports CNS penetration, aligning with historical precedents where PSA <60 Ų correlates with neuroactive potential.

Quantum mechanical analyses indicate that the methoxy group’s electron-donating effects stabilize charge-transfer interactions with receptor tyrosine residues. This is corroborated by structure-activity relationship (SAR) data showing a 3.2-fold increase in binding affinity for 3-methoxy versus 4-methoxy analogs at cloned human 5-HT₁A receptors.

Knowledge Gaps in Current Aminergic Receptor Ligand Research

Despite advances in pyrazole chemistry, three critical gaps persist in aminergic ligand development:

  • Receptor Subtype Selectivity : Most pyrazolyl-methoxyphenyl compounds show <10-fold selectivity between serotonin (5-HT), dopamine (D₂), and adrenergic (α₂) receptors. The current compound’s dimethylpyrazole group may reduce off-target effects through steric hindrance, but experimental verification is lacking.

  • Metabolic Fate : Preliminary in silico studies predict hepatic oxidation of the ethanamine chain via cytochrome P450 2D6, yet the impact of 3-methoxy substitution on Phase II conjugation pathways remains uncharacterized.

  • Allosteric Modulation Potential : No studies have explored whether this compound acts as a bitopic ligand, with the pyrazole binding orthosteric sites and the methoxyphenyl group stabilizing receptor conformations. Molecular dynamics simulations suggest possible interactions with extracellular loop 2 of 5-HT receptors, a known allosteric site.

Table 2: Comparative Properties of Pyrazolyl-Methoxyphenyl Ethanamines

Property EVT-3352412 (1,3-Dimethyl) EVT-3352360 (1-Ethyl) 5-Amino-3-(4-MeO-Ph)Pyrazole
Molecular Weight (g/mol) 273.37 273.37 189.21
logP (Predicted) 2.8 2.5 1.9
H-bond Donors 1 1 2
Rotatable Bonds 5 6 2
Synthetic Yield (Reported) 68% 72% 58%

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12-14(11-18(2)17-12)10-16-8-7-13-5-4-6-15(9-13)19-3/h4-6,9,11,16H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCSDROBFFSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H20N4C_{15}H_{20}N_4 and has a molecular weight of approximately 252.35 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess notable antifungal activity against various pathogens, including Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundPathogenActivity
3,4-diaryl-1H-pyrazoleCytospora sp.Inhibitory
3,4-diaryl-1H-pyrazoleColletotrichum gloeosporioidesModerate
3,4-diaryl-1H-pyrazoleFusarium solaniSignificant

2. Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential as therapeutic agents against various cancer cell lines. For example, certain analogs have shown cytotoxic effects on Jurkat cells (a model for T-cell leukemia) with IC50 values comparable to established anticancer drugs .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AJurkat<10
Compound BHT-29 (Colon Cancer)<15
Compound CA-431 (Skin Cancer)<20

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)ethanamine analogs demonstrated significant antiproliferative effects against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal efficacy of this compound against clinical isolates of Candida species. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antifungal agents .

Scientific Research Applications

Anticancer Potential

Research has highlighted the potential of N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine as an anticancer agent. The pyrazole structure is associated with the inhibition of key enzymes involved in cancer cell proliferation. For example, derivatives of pyrazole have been shown to act as AMPK inhibitors, which are crucial in regulating cellular energy homeostasis and have implications in cancer metabolism .

Antimicrobial Properties

The compound also exhibits antimicrobial activities. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal effects, making them candidates for developing new antibiotics . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Neurological Applications

There is emerging evidence that compounds containing the pyrazole structure may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neural tissues, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of pyrazole derivatives on various cancer cell lines. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells while displaying low toxicity to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Case Study: Antimicrobial Efficacy

In another study, a series of pyrazole derivatives were synthesized and tested against a panel of bacterial strains. The findings revealed that certain compounds exhibited potent activity against multi-drug resistant strains, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerAMPK inhibition
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of neurotransmitter systems

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Based Ethylamine Derivatives

Compound A : N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
  • Molecular Formula : C₁₅H₂₁N₃O (ChemSpider ID: 21267060; CAS: 1170150-51-2) .
  • Key Difference : Ethyl substituent at the pyrazole 1-position instead of dimethyl.
Compound B : N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
  • CAS : 1223396-53-9 .
  • Key Difference : Additional methyl group at the pyrazole 5-position.
  • Impact : Steric hindrance from the 5-methyl group could reduce binding affinity at target receptors.
Compound C : 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • CAS : 1015846-14-6 .
  • Key Difference : Shorter methanamine chain (vs. ethanamine) and single methyl substitution.
  • Impact : Reduced lipophilicity and altered pharmacokinetics due to shorter chain length.

Substituted Phenethylamine Derivatives

25X-NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)
  • Structure : N-(2-methoxybenzyl)-substituted phenethylamines with halogenated aryl groups (e.g., 4-iodo-2,5-dimethoxyphenyl) .
  • Key Differences :
    • Presence of a 2-methoxybenzyl group instead of pyrazole.
    • Halogen and methoxy substitutions on the phenyl ring.
  • Impact : NBOMe compounds exhibit high 5-HT₂A receptor agonism and severe toxicity, whereas the pyrazole-based target compound may have distinct receptor selectivity due to its heterocyclic core .
2-(3-Methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
  • CAS : 355815-54-2 .
  • Key Difference : Replacement of pyrazole with a benzyl group.

Heterocyclic Hybrids

Compound D : 2-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine
  • Structure : Pyrazoline (dihydro-pyrazole) core with sulfonyl and dimethylamine groups .
  • Impact : Increased polarity from the sulfonyl group may limit blood-brain barrier penetration compared to the target compound.
Compound E : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine
  • Structure : Boron-containing dioxaborolane substituent .
  • Impact : Likely used as a synthetic intermediate rather than a bioactive molecule due to the boronate ester group.

Receptor Interactions

  • NBOMe Series: Well-documented 5-HT₂A agonism (EC₅₀ values <1 nM) with hallucinogenic effects .
  • Ethylamine Analogs : Substituents on the pyrazole (e.g., ethyl vs. methyl) may influence binding kinetics at serotonin or dopamine receptors.

Q & A

Q. What are the primary synthetic routes for N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine?

The compound can be synthesized via Mannich reactions or amide coupling strategies . For example:

  • Mannich Reaction : Reacting 3-methoxyphenethylamine with formaldehyde and 1,3-dimethylpyrazole derivatives under acidic conditions (e.g., HCl catalysis) yields the target compound. Optimization of solvent (e.g., acetonitrile) and temperature (room temp to 60°C) is critical for regioselectivity .
  • Coupling Reagents : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N-ethyl-N,N-diisopropylamine (DIPEA) in acetonitrile facilitates efficient amine coupling, as demonstrated in analogous pyrazole-ethylamine syntheses .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms bond angles/distances. This is critical for verifying the pyrazole-methoxyphenyl linkage .
  • Spectroscopic Methods :
    • NMR : 1H^1H NMR peaks for the pyrazole methyl groups (δ ~2.1–2.3 ppm) and methoxy protons (δ ~3.7 ppm) confirm substitution patterns.
    • HRMS : Exact mass determination (e.g., 285.3012 g/mol for a related triazolopyridazine analog) ensures molecular integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Full-body chemical-resistant suits and P95/P1 respirators are mandatory due to acute oral toxicity (H302) and respiratory irritation (H335) risks .
  • Ventilation : Use fume hoods with ≥100 CFM airflow to mitigate vapor exposure. Avoid drainage contamination due to unknown aquatic toxicity .

II. Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Molecular Docking : Dock the compound into target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina. The pyrazole and methoxyphenyl moieties may exhibit affinity for CNS targets, similar to structurally related psychoactive analogs .
  • DFT Studies : Density Functional Theory calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability or metabolic pathways .

Q. What experimental strategies address contradictions in stability data for this compound?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation products via LC-MS. Note that current safety data lack stability thresholds (e.g., decomposition temperature) .
  • Kinetic Modeling : Monitor reaction rates under oxidative (H2_2O2_2) and hydrolytic conditions to derive Arrhenius plots for shelf-life prediction.

Q. How can in vitro assays evaluate its metabolic and toxicological profiles?

  • CYP450 Inhibition : Incubate with human liver microsomes and NADPH to assess CYP3A4/2D6 inhibition via fluorescent probes.
  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to detect mutagenicity, as current data lack IARC or NTP carcinogenicity classifications .

III. Data Gaps and Research Opportunities

Parameter Available Data Research Need
LogP (Partition Coeff.)Not reportedExperimental determination via shake-flask
Aqueous SolubilityUnknownHPLC-based solubility screening (pH 1–13)
Metabolic Half-lifeNo in vitro/in vivo dataRadiolabeled 14C^{14}C tracer studies

Q. Key Citations

  • Structural refinement:
  • Safety protocols:
  • Synthetic methods:
  • Computational modeling:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

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